
Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acids and derivatives It features a pyridine ring substituted with a methyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding primary or secondary amine.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and specificity.
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-2-yl)propanoate: The position of the methyl group on the pyridine ring is different, potentially altering its chemical reactivity and biological activity.
Ethyl 2-amino-3-hydroxy-3-(3-chloropyridin-2-yl)propanoate: The presence of a chlorine atom instead of a methyl group can significantly change its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)8(12)10(14)9-7(2)5-4-6-13-9/h4-6,8,10,14H,3,12H2,1-2H3 |
Clé InChI |
VPMXOMIJGIEBIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=C(C=CC=N1)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


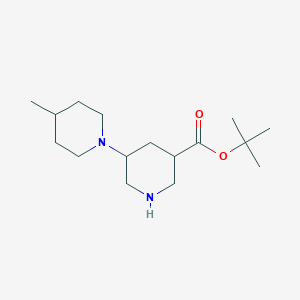

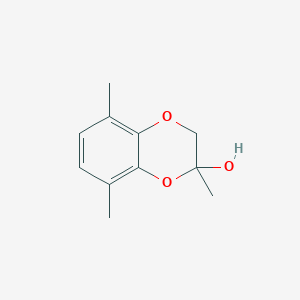
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)

![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)
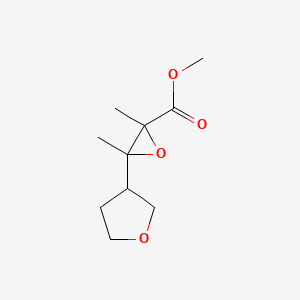
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
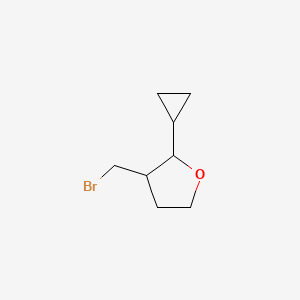
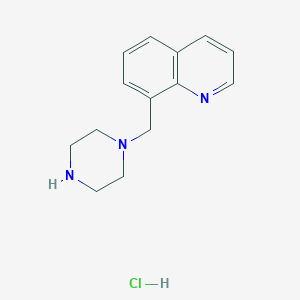

![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
